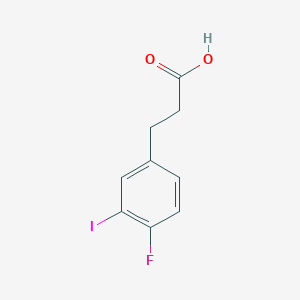
Benzenepropanoic acid, 4-fluoro-3-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 4-fluoro-3-iodo-, is an organic compound characterized by the presence of a benzene ring substituted with a propanoic acid group, a fluorine atom at the 4-position, and an iodine atom at the 3-position
準備方法
The synthesis of benzenepropanoic acid, 4-fluoro-3-iodo-, typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
化学反応の分析
Benzenepropanoic acid, 4-fluoro-3-iodo-, undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation Reactions: The propanoic acid group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Benzenepropanoic acid, 4-fluoro-3-iodo-, has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving halogenated aromatic compounds. Its fluorine and iodine atoms can be detected using various analytical techniques, making it useful for tracing and imaging studies.
Medicine: Potential applications in drug development due to its ability to interact with biological targets. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of benzenepropanoic acid, 4-fluoro-3-iodo-, involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . The presence of the fluorine and iodine atoms can influence the reactivity and selectivity of these reactions.
The molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, affecting their function and activity.
類似化合物との比較
Benzenepropanoic acid, 4-fluoro-3-iodo-, can be compared with other halogenated benzene derivatives, such as:
Benzenepropanoic acid, 4-chloro-3-iodo-: Similar structure but with a chlorine atom instead of fluorine. The different halogen can affect the compound’s reactivity and properties.
Benzenepropanoic acid, 4-fluoro-3-bromo-: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, which can influence the compound’s behavior in chemical reactions.
Benzenepropanoic acid, 4-fluoro-3-chloro-: Similar structure but with a chlorine atom instead of iodine. The presence of both fluorine and chlorine can lead to different electronic and steric effects compared to the fluorine-iodine combination.
The uniqueness of benzenepropanoic acid, 4-fluoro-3-iodo-, lies in the specific combination of fluorine and iodine substituents, which can impart distinct chemical and physical properties.
特性
分子式 |
C9H8FIO2 |
|---|---|
分子量 |
294.06 g/mol |
IUPAC名 |
3-(4-fluoro-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FIO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChIキー |
FTKUROPGJYAVAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCC(=O)O)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12329027.png)

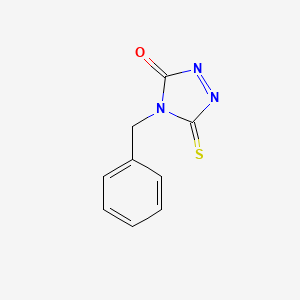
![Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans-](/img/structure/B12329042.png)
![2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl-](/img/structure/B12329049.png)

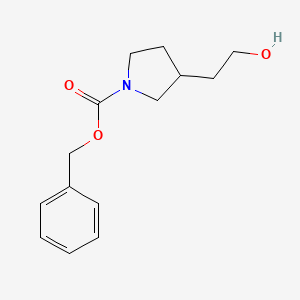
![7-methyl-2-phenyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12329066.png)
![3-Bromo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B12329073.png)
![2-[[3-methyl-2,4-dioxo-6-[[(3R)-piperidin-3-yl]amino]-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12329076.png)

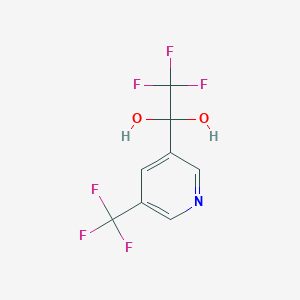
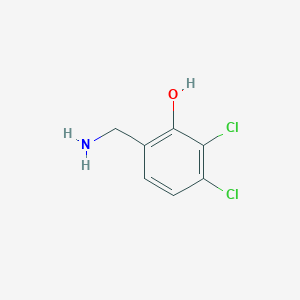
![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12329099.png)
